Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
CAS No.: 853334-45-9
Cat. No.: VC16043458
Molecular Formula: C24H18BrNO6
Molecular Weight: 496.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853334-45-9 |
|---|---|
| Molecular Formula | C24H18BrNO6 |
| Molecular Weight | 496.3 g/mol |
| IUPAC Name | dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C24H18BrNO6/c1-30-16-8-10-17-13(12-16)7-9-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)14-5-4-6-15(25)11-14/h4-12H,1-3H3 |
| Standard InChI Key | YROZYVQVSCGQLD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=CC=C4)Br)C(=O)OC)C(=O)OC)C=C2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates a pyrrolo[1,2-a]quinoline core substituted with methoxy, bromobenzoyl, and dicarboxylate groups. Key features include:
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Core framework: A fused pyrroloquinoline system enabling π-π stacking interactions.
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Substituents:
Table 1: Key Structural Identifiers
Spectroscopic and Physicochemical Properties
While experimental data for this specific compound are sparse, analogs exhibit:
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UV-Vis Absorption: λₘₐₓ ~270–320 nm due to conjugated aromatic systems.
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Mass Spectrometry: Predominant [M+H]+ ion at m/z 478.15 (for non-brominated analogs) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) attributed to ester and methoxy groups .
Synthesis and Optimization
Synthetic Routes
The synthesis typically employs a three-component 1,3-dipolar cycloaddition strategy, as demonstrated for related pyrroloquinolines :
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Quaternization: 6-Methoxyquinoline reacts with 3-bromophenacyl bromide in propylene oxide, forming a quinolinium bromide intermediate.
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Ylide Formation: Deprotonation by alkoxide ions generates a reactive N-ylide.
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Cycloaddition: Reaction with acetylenedicarboxylates yields the pyrroloquinoline core.
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Esterification: Methylation of carboxyl groups completes the structure.
Key Challenges:
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Regioselectivity: Competing reactions at positions 2 and 3 necessitate careful control of stoichiometry and temperature.
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Purification: Chromatographic separation is required due to diastereomer formation in non-symmetrical dipolarophiles .
Yield and Scalability
Reported yields for analogous compounds range from 47–60%, with scalability limited by bromophenacyl bromide availability and side reactions .
Biological Activity and Mechanisms
Antitubercular Activity
Patent data highlight inhibition of Mycobacterium tuberculosis (MDR-TB strain) at IC₅₀ values <10 µM for brominated analogs . The 3-bromobenzoyl group may:
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Target Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): A key enzyme in cell wall biosynthesis.
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Enhance Lipophilicity: Improving penetration through mycobacterial membranes .
Anticancer Screening
While direct evidence is lacking, structurally related compounds exhibit:
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Topoisomerase II Inhibition: Intercalation into DNA via the planar quinoline moiety.
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Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3/7 pathways.
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: High logP (~4.2) suggests favorable intestinal absorption but potential blood-brain barrier penetration.
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Metabolism: Ester hydrolysis by carboxylesterases generates active carboxylic acid metabolites .
Toxicity Risks
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Hepatotoxicity: Brominated aromatics may undergo cytochrome P450-mediated bioactivation to reactive intermediates.
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Genotoxicity: Intercalation into DNA raises concerns about mutagenic potential .
Applications and Future Directions
Therapeutic Development
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Antifungal Agents: Combination therapies with fluconazole to overcome resistance.
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Antitubercular Adjuvants: Targeting non-replicating persister cells in TB infections .
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